![molecular formula C9H11N5 B2480807 5-methyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 606136-08-7](/img/structure/B2480807.png)
5-methyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines often involves multicomponent reactions or condensation processes under specific conditions. For instance, the synthesis of related triazolopyrimidine compounds has been achieved through three-component reactions involving 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone in the presence of catalytic acids (Komykhov et al., 2017). Another method reported the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, a related compound, by condensing 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in supercritical carbon dioxide, showcasing an environmentally friendly approach (Baklykov et al., 2019).
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives, including the arrangement of atoms and the spatial configuration, can be elucidated using X-ray crystallography and spectroscopic techniques. For example, a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was characterized by X-ray diffraction and various spectroscopic methods, providing insights into its geometric parameters and electronic properties (Lahmidi et al., 2019).
Chemical Reactions and Properties
Triazolopyrimidine compounds undergo a range of chemical reactions, including cyclization, condensation, and substitution, which are crucial for synthesizing diverse derivatives with varying properties. A study demonstrated the regioselective synthesis of triazolopyrimidine derivatives, highlighting the influence of reactants and conditions on the yield and selectivity of the reactions (Massari et al., 2017).
Applications De Recherche Scientifique
Antibacterial Activity
One significant application is in the field of antibacterial research, where 1,2,4-triazole-containing hybrids, related to the chemical structure , have shown promise against Staphylococcus aureus, a major cause of both nosocomial and community-acquired infections. These compounds are noted for their potential to inhibit crucial bacterial enzymes like DNA gyrase and topoisomerase IV, thus representing a novel approach to combating antibiotic-resistant strains of bacteria (Li & Zhang, 2021).
Optical Sensing and Medicinal Applications
Pyrimidine derivatives, closely related to the core structure of interest, have been utilized in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds. These compounds also exhibit a broad spectrum of biological and medicinal applications, underscoring their versatility and importance in both sensing technologies and therapeutic interventions (Jindal & Kaur, 2021).
Pharmaceutical Industry Applications
In the pharmaceutical industry, compounds like "5-methyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine" serve as key precursors for developing medications. The pyranopyrimidine core, for instance, is highlighted for its broad synthetic applications and bioavailability, offering a foundation for creating various therapeutic agents (Parmar, Vala, & Patel, 2023).
Chemical Synthesis and Industrial Applications
The synthesis and reactivity of amino-1,2,4-triazoles, which share a structural resemblance, are crucial in the production of agricultural products, pharmaceuticals, dyes, and corrosion inhibitors. This versatility highlights the potential of such compounds in various industrial applications, promoting the development of new materials and drugs (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Central Nervous System (CNS) Drug Development
Compounds with structures similar to "this compound" are being explored for their potential in CNS drug development. The incorporation of heteroatoms like nitrogen and sulfur into heterocyclic compounds has been shown to produce effects ranging from depression treatment to convulsion control, showcasing the therapeutic potential in CNS disorders (Saganuwan, 2017).
Mécanisme D'action
Target of Action
N-allyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a synthetic compound that belongs to the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class . This class of compounds has been found to interact with a variety of enzymes and receptors in biological systems . .
Mode of Action
It is known that the nitrogen atoms of the 1,2,4-triazole ring in similar compounds can bind to the iron in the heme moiety of cyp-450 enzymes . This interaction could potentially alter the function of these enzymes, leading to changes in cellular processes.
Biochemical Pathways
Compounds in the [1,2,4]triazolo[1,5-a]pyrimidines class have been found to exhibit a variety of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects . These activities suggest that these compounds may affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by [1,2,4]triazolo[1,5-a]pyrimidines, it is likely that this compound could have multiple effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
5-methyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-3-4-10-8-5-7(2)13-9-11-6-12-14(8)9/h3,5-6,10H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQONTHOSAPEFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2480724.png)
![methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B2480726.png)
![Methyl 2-methyl-5-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2480727.png)
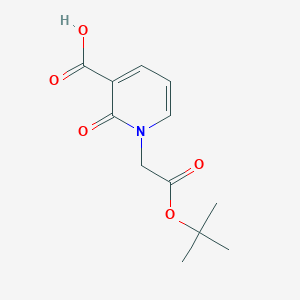

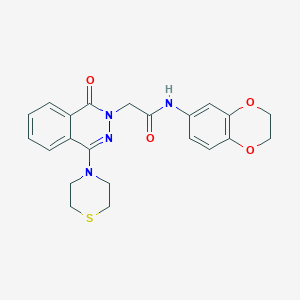
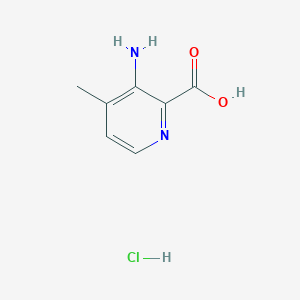
![Ethyl 4-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}benzoate](/img/structure/B2480736.png)
![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2480737.png)
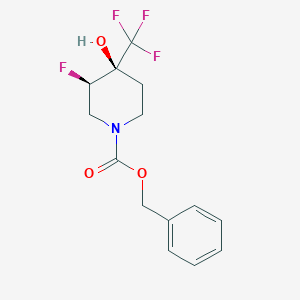


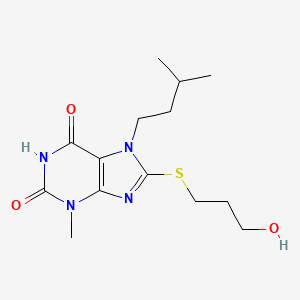
![2-[1-[2-(1-Methylindol-3-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2480746.png)